2-[Benzyl(phenylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)18-13-7-8-14-19(18)21(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZCFMWJHRNLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(phenylsulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl(phenylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with phenylsulfonyl chloride under basic conditions to form benzyl(phenylsulfonyl)amine.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, such as 2-chlorobenzoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[Benzyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of metabolic pathways in microorganisms, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(phenylsulfonyl)amino]benzoic acid derivatives: Compounds with similar structures but different substituents on the benzyl or phenylsulfonyl groups.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group, which exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
2-[Benzyl(phenylsulfonyl)amino]benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a benzyl group, a phenylsulfonyl moiety, and a benzoic acid backbone. This compound has garnered attention for its biological activities , particularly in antimicrobial and anti-inflammatory contexts, warranting a detailed exploration of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H17NO4S. Its structure features:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Phenylsulfonyl Moiety : May enhance binding affinity to biological targets.
- Benzoic Acid Backbone : Provides acidic properties that can influence solubility and reactivity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits notable antimicrobial properties . Similar compounds have been evaluated against various bacterial strains, indicating potential effectiveness as an antibacterial agent. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties . Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The selectivity towards COX-2 over COX-1 could make it a candidate for reducing inflammation with fewer gastrointestinal side effects.
Analgesic Properties
In addition to its antimicrobial and anti-inflammatory activities, this compound may also exhibit analgesic effects . Studies on related compounds have shown efficacy in pain relief, potentially through inhibition of pain signaling pathways or modulation of neurotransmitter release.
The pharmacokinetics of this compound suggest it is likely absorbed through passive diffusion in the gastrointestinal tract, with distribution to various tissues including the liver and kidneys. Metabolism may occur in the liver, leading to various metabolites that could also possess biological activity. The compound's mechanism may involve:
- Enzyme Inhibition : Interacting with enzymes involved in inflammatory processes.
- Receptor Modulation : Potentially affecting receptors associated with pain perception and inflammation.
Similar Compounds
A comparative analysis reveals several compounds with structural similarities to this compound, which may provide insights into its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide | Similar sulfonamide structure | Different substitution pattern on the benzamide |
| 2-amino-2-phenylpropanoic acid | Amino acid derivative | Lacks the sulfonamide functionality |
| 4-(phenylsulfonyl)aniline | Contains a phenylsulfonamide group | No carboxylic acid functionality |
These comparisons highlight the unique combination of functional groups present in this compound, which may confer distinct biological activities compared to similar compounds.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections caused by these pathogens .
- Anti-inflammatory Studies : Research on benzimidazole derivatives indicated strong COX-2 inhibition and anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), supporting the hypothesis that similar structures may yield beneficial anti-inflammatory properties .
- Analgesic Activity : In vivo studies on related compounds showed significant analgesic effects measured by reduced pain response in animal models, indicating that modifications to the benzene ring could enhance pain relief .
Q & A
Q. What are the established synthetic routes for 2-[Benzyl(phenylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Benzylation of a sulfonamide precursor (e.g., phenylsulfonamide) using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Coupling with a benzoic acid derivative via nucleophilic substitution or amidation. Acidic media (e.g., HCl or H₂SO₄) are critical for activating the carboxyl group .
- Optimization: Control temperature (60–80°C) and stoichiometry to minimize by-products like unreacted sulfonamide or over-alkylation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H and ¹³C NMR to confirm benzyl, sulfonyl, and benzoic acid moieties. Key signals: δ 7.2–7.8 ppm (aromatic protons), δ 4.5 ppm (benzyl CH₂), δ 12.5 ppm (carboxylic acid proton) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 398.1 g/mol) .
- HPLC: Purity assessment (>95%) using a reverse-phase column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers investigate the reactivity of the sulfonamide group in this compound?
Methodological Answer: The sulfonamide group undergoes diverse reactions:
- Oxidation: Treat with KMnO₄ in acidic media to generate sulfonic acid derivatives. Monitor via TLC and IR spectroscopy (loss of S=O stretch at ~1350 cm⁻¹) .
- Reduction: Use LiAlH₄ to reduce the sulfonamide to a thioether. Confirm with ¹H NMR (disappearance of sulfonyl protons) .
- Nucleophilic Substitution: React with amines (e.g., methylamine) under reflux to replace the benzyl group. Characterize products via LC-MS .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Step 1: Compare NMR spectra with reference data from NIST Chemistry WebBook or peer-reviewed syntheses .
- Step 2: Investigate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Step 3: Use X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing .
- Example: A δ 7.5 ppm doublet may indicate para-substitution in one batch vs. meta in another due to varying reaction kinetics .
Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify products (e.g., hydrolyzed sulfonamide) .
- Light Sensitivity: Expose to UV (254 nm) and measure absorbance changes. Store in amber vials if photodegradation is observed .
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides) .
Application-Oriented Questions
Q. What are the potential biomedical applications of this compound, and how can its bioactivity be validated?
Methodological Answer:
- Target Identification: Screen against kinase or protease libraries using fluorescence polarization assays .
- In Vitro Testing: Evaluate cytotoxicity in cell lines (e.g., HeLa or HEK293) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Mechanistic Studies: Use SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., carbonic anhydrase) .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Purity: Require ≥95% purity (HPLC) to avoid off-target effects .
- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .
- Positive Controls: Include known inhibitors (e.g., acetazolamide for sulfonamide-based targets) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
